Levofloxacin MIC Potentiation: AcrB-IN-4 vs. Pyranopyridine MBX2319
AcrB-IN-4 demonstrates a specific and quantifiable capacity to potentiate the fluoroquinolone antibiotic levofloxacin (LEV). In E. coli BW25113, AcrB-IN-4 reduced the MIC of levofloxacin by 4-fold at a concentration of 8 μg/mL [1]. For direct comparison, the well-characterized pyranopyridine inhibitor MBX2319 reduced the MIC of levofloxacin by 4-fold against E. coli AB1157 [2], and by up to 4-fold in other wild-type strains [3]. While both achieve a similar fold-reduction, AcrB-IN-4 achieves this at a defined sub-MIC concentration, providing a benchmark for researchers selecting an inhibitor for levofloxacin potentiation studies in E. coli.
| Evidence Dimension | MIC fold-reduction of levofloxacin in E. coli |
|---|---|
| Target Compound Data | 4-fold reduction |
| Comparator Or Baseline | MBX2319: 4-fold reduction |
| Quantified Difference | Equivalent fold-reduction; concentration data may differ. |
| Conditions | Target: E. coli BW25113 at 8 μg/mL AcrB-IN-4; Comparator: E. coli AB1157 (MBX2319 concentration not specified in abstract, but 12.5 μM reported elsewhere). |
Why This Matters
This data provides a specific, quantifiable justification for selecting AcrB-IN-4 in experiments designed to reverse fluoroquinolone resistance, establishing it as a functional equivalent to a gold-standard pyranopyridine in this specific assay.
- [1] Guo T, Chen Y, Chen W, et al. Design and synthesis of benzochromene derivatives as AcrB inhibitors for the reversal of bacterial multidrug resistance. Eur J Med Chem. 2023;249:115148. View Source
- [2] Vargiu AV, Ruggerone P, Opperman TJ, Nguyen ST, Nikaido H. Molecular mechanism of MBX2319 inhibition of Escherichia coli AcrB multidrug efflux pump and comparison with other inhibitors. Antimicrob Agents Chemother. 2014;58(10):6224-6234. View Source
- [3] Opperman TJ, Nguyen ST. Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. Antimicrob Agents Chemother. 2013;57(11):5359-5367. View Source
